![molecular formula C12H15NO4S B2443254 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide CAS No. 462069-23-4](/img/structure/B2443254.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Applications De Recherche Scientifique
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
This compound has been used in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , a bioactive compound with high yield and purity . This compound is of potential interest in applications such as pesticides and antioxidants .
Pesticide Application
The compound has been found to be an effective fungicide with selective action . This makes it a valuable tool in the agricultural industry for the control of harmful fungi.
Catalysis
The compound has been involved in reactions that involve catalysis by strong base . This makes it useful in various chemical reactions that require a catalyst.
Drug Development
“N-(1,1-dioxothiolan-3-yl)-N-methylacetamide” has been investigated for its role in drug development, particularly in the treatment of neurodegenerative diseases and cancer. Clinical trials have shown promising results in the use of this compound as a neuroprotective agent.
GIRK1/2 Potassium Channel Activators
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” has been used in the discovery and characterization of a series of compounds as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Neurological Disorders
The compounds synthesized using “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” have shown potential in the treatment of various neurological disorders such as pain perception, epilepsy, reward/addiction, and anxiety .
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide, also known as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This results in a decrease in neuronal excitability, which can have various effects depending on the specific neurons involved.
Pharmacokinetics
It has been noted that compounds in this series displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCQKQUWCARVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.